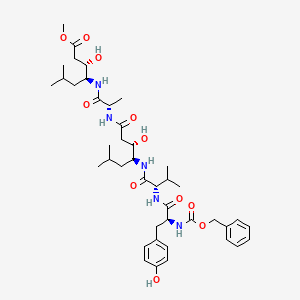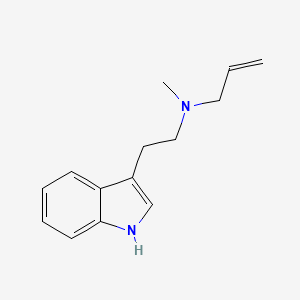
Malt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malt is a term used to describe cereal grains, such as barley, that have been made to germinate by soaking in water and then stopped from germinating further by drying with hot air. Malted grains are used in various food and beverage products, such as beer, whisky, malted milk, this compound vinegar, and some baked goods.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for producing malt involves soaking cereal grains in water to initiate germination. The grains are then dried with hot air to halt the germination process. This process activates enzymes, such as α-amylase and β-amylase , which convert starches into sugars.
Industrial Production Methods
In an industrial setting, the malting process is carried out in large-scale facilities. The grains are soaked in water for a specific period, typically 2-5 days, to allow germination to begin. The temperature and humidity are carefully controlled to optimize enzyme activity. After germination, the grains are dried using hot air to stop the process and preserve the enzymes.
化学反应分析
Types of Reactions
Malt undergoes several types of chemical reactions, including:
Oxidation: : Maltose, a sugar derived from this compound, can be oxidized to form various compounds, such as maltodextrins.
Reduction: : Maltose can be reduced to produce maltitol, a sugar alcohol used as a sweetener.
Hydrolysis: : Enzymes in this compound can hydrolyze starches into simpler sugars, such as glucose and maltose.
Common Reagents and Conditions
Oxidation: : Oxidizing agents, such as hydrogen peroxide, are used in the presence of catalysts.
Reduction: : Reducing agents, such as sodium borohydride, are used under controlled conditions.
Hydrolysis: : Enzymes like α-amylase and β-amylase are used at specific temperatures and pH levels.
Major Products Formed
Oxidation: : Maltodextrins, which are used as food additives and thickeners.
Reduction: : Maltitol, a sugar alcohol used in sugar-free products.
Hydrolysis: : Glucose and maltose, which are used as sweeteners and in fermentation processes.
科学研究应用
Malt has various scientific research applications, including:
Chemistry: : this compound is used in the study of enzyme activity and starch conversion processes.
Biology: : this compound is used in microbiology research to study fermentation and microbial growth.
Medicine: : this compound extracts are used in pharmaceuticals and nutraceuticals for their nutritional and therapeutic properties.
Industry: : this compound is used in the food and beverage industry for producing beer, whisky, and other this compound-based products.
作用机制
The mechanism by which malt exerts its effects involves the activity of enzymes, such as α-amylase and β-amylase, which break down starches into simpler sugars. These enzymes target the starch molecules and catalyze the hydrolysis reaction, resulting in the production of glucose and maltose. The sugars produced are then used in various fermentation processes and contribute to the flavor and texture of this compound-based products.
相似化合物的比较
Malt is similar to other cereal grains that undergo malting, such as wheat, rye, and oats. malted barley is the most commonly used grain for malting due to its high enzyme activity and favorable flavor profile. Other similar compounds include:
Maltose: : A disaccharide sugar derived from this compound.
Maltodextrins: : Polysaccharides produced by the partial hydrolysis of starch.
Maltitol: : A sugar alcohol derived from maltose.
This compound is unique in its ability to produce a wide range of sugars and enzymes, making it a versatile ingredient in various food and beverage applications.
属性
CAS 编号 |
1366416-29-6 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C14H18N2/c1-3-9-16(2)10-8-12-11-15-14-7-5-4-6-13(12)14/h3-7,11,15H,1,8-10H2,2H3 |
InChI 键 |
GXCLVBGFBYZDAG-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CNC2=CC=CC=C21)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


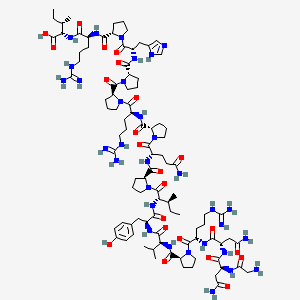
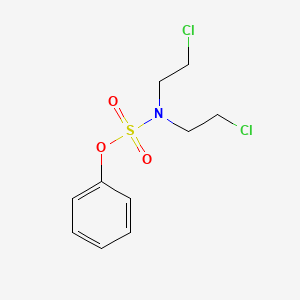
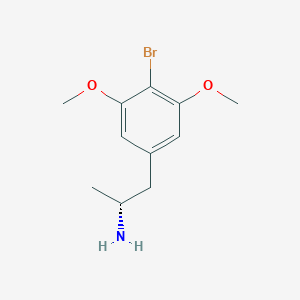
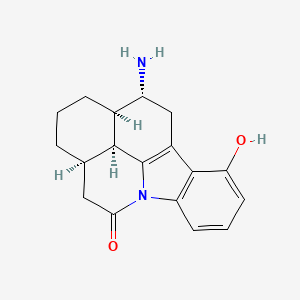
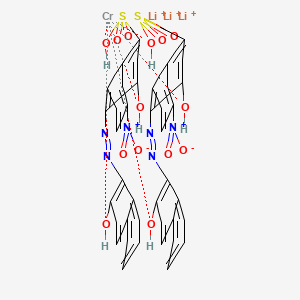
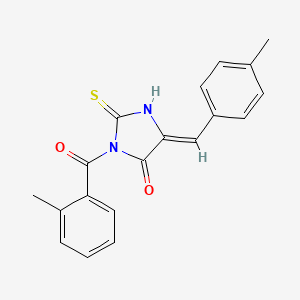
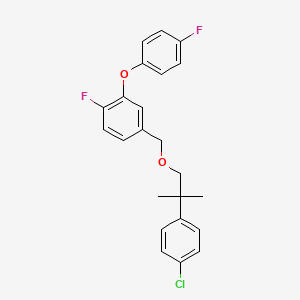
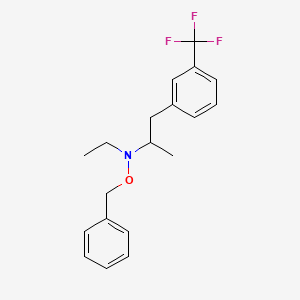
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)


